N-Benzyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
Description
N-Benzyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a heterocyclic compound featuring a triazolo-pyridazine core substituted with a trifluoromethyl group at position 3 and a benzylamine group at position 4. The trifluoromethyl group enhances metabolic stability and modulates lipophilicity, while the benzyl moiety influences target binding through hydrophobic and π-π interactions .
Properties
IUPAC Name |
N-benzyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N5/c14-13(15,16)12-19-18-11-7-6-10(20-21(11)12)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJNPLXAXNYICP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN3C(=NN=C3C(F)(F)F)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801143384 | |
| Record name | N-(Phenylmethyl)-3-(trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338962-59-7 | |
| Record name | N-(Phenylmethyl)-3-(trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazin-6-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338962-59-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(Phenylmethyl)-3-(trifluoromethyl)-1,2,4-triazolo[4,3-b]pyridazin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801143384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-Benzyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is a synthetic compound that belongs to the class of [1,2,4]triazolo[4,3-b]pyridazine derivatives. This compound has garnered attention due to its significant biological activities, particularly in the context of cancer treatment and other therapeutic applications.
- Molecular Formula: C₉H₈F₃N₅
- Molecular Weight: 203.13 g/mol
- CAS Number: 338962-59-7
The presence of a trifluoromethyl group in its structure enhances the compound's reactivity and biological interactions, making it a subject of interest in medicinal chemistry .
This compound has been identified as an inhibitor of bromodomain-containing protein 4 (BRD4), which plays a critical role in various cancers and inflammatory diseases. The compound exhibits micromolar IC₅₀ values against BRD4, indicating its potential as a therapeutic agent in oncology.
Binding Affinity and Structural Insights
The binding studies reveal that the trifluoromethyl moiety significantly contributes to the compound's binding affinity through hydrophobic interactions. Water-mediated interactions also enhance the stability and efficacy of this compound in inhibiting BRD4.
In Vitro Studies
Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC₅₀ (μM) | Notes |
|---|---|---|
| A549 | 1.06 ± 0.16 | Significant cytotoxicity observed |
| MCF-7 | 1.23 ± 0.18 | Effective against breast cancer cells |
| HeLa | 2.73 ± 0.33 | Notable activity against cervical cancer cells |
These results demonstrate that this compound has promising anticancer properties with potential applications in targeted therapies .
Case Studies and Research Findings
In a systematic study on triazolo-pyridazine derivatives, this compound was highlighted for its ability to induce apoptosis in cancer cell lines and arrest cell cycles at specific phases (G0/G1 phase) in A549 cells. This suggests that the compound not only inhibits cell proliferation but also influences cell death pathways .
Additionally, structural optimization studies have shown that modifications to the compound can enhance its biological activity further. For instance, substituents at specific positions on the triazole ring have been linked to improved binding affinities and inhibitory effects against target proteins involved in tumor growth and metastasis .
Scientific Research Applications
Inhibition of BRD4
One of the most notable applications of N-Benzyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine is its role as an inhibitor of bromodomain-containing protein 4 (BRD4). BRD4 is implicated in several cancers and inflammatory diseases. Studies indicate that this compound can inhibit BRD4 with micromolar IC₅₀ values, suggesting its potential as a therapeutic agent against these conditions .
Drug Development
This compound's ability to inhibit BRD4 positions it as a promising candidate for drug development targeting cancer therapies. The structural characteristics allow for further modifications to improve efficacy and reduce side effects.
Case Studies
Recent studies have demonstrated the effectiveness of this compound in vitro against various cancer cell lines. For instance:
Comparison with Similar Compounds
Key Research Findings and Implications
Substituent-Driven Target Selectivity :
- Indole-ethylamine groups favor BRD4 inhibition, while 3-aryl-CF₃ substituents shift activity toward PIM1 kinases .
- Benzylamine derivatives are versatile intermediates but may require functionalization (e.g., methoxy or fluorine addition) to enhance potency .
Metabolic Stability :
- CF₃ substitution reduces oxidative metabolism, improving half-life in vivo compared to methyl or hydrogen analogs .
Clinical Potential: JLX and VX2 are preclinical candidates for oncology, while antiproliferative analogs (e.g., Compound 17) warrant further optimization for selectivity .
Q & A
Q. What synthetic methodologies are recommended for preparing N-Benzyl-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine and its intermediates?
Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with trifluoromethyl-substituted pyridazine precursors. Key steps include:
- Intermediate formation : Use of 3-(trifluoromethyl)pyridazin-6-amine intermediates, which are functionalized via nucleophilic substitution or coupling reactions with benzyl halides (e.g., benzyl chloride) under basic conditions (e.g., NaH in DMF) .
- Triazole ring closure : Acid-catalyzed cyclization (e.g., HCl in dioxane) to form the triazolo-pyridazine core. Isolated yields range from 44% to 75% depending on substituents and reaction optimization .
Example protocol : Reaction of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with benzylamine in ethanol at reflux yields the target compound after purification via column chromatography .
Q. How should researchers characterize the physicochemical stability of this compound under experimental conditions?
Answer:
- Storage : Store at 2–8°C in dark, dry conditions to prevent decomposition, as the trifluoromethyl group may hydrolyze under prolonged exposure to moisture or light .
- Stability assays : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) with HPLC monitoring. Degradation products (e.g., hydrolyzed trifluoromethyl groups) are detectable at >2% impurity thresholds .
Q. What in vitro assays are suitable for initial evaluation of its bioactivity?
Answer:
- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC₅₀ values <10 µM indicating potential efficacy. Derivatives of this scaffold have shown inhibitory effects on endothelial and tumor cell proliferation .
- Kinase inhibition : Screen against PIM-1 kinase using fluorescence polarization assays. A related analog (N-cyclohexyl-3-[3-(trifluoromethyl)phenyl]triazolo[4,3-b]pyridazin-6-amine) exhibited a docking score of -6.020 with PIM-1, suggesting competitive binding .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?
Answer: Critical SAR insights include:
- N-Benzyl substitution : Bulky substituents (e.g., 3-phenyl) enhance hydrophobic interactions with kinase ATP-binding pockets.
- Trifluoromethyl positioning : The 3-CF₃ group improves binding affinity via electrostatic interactions with residues like GLU171 in PIM-1 kinase .
- Triazolo-pyridazine core : Rigidity of the fused ring system is essential for maintaining potency. Modifications (e.g., replacing triazole with pyrazole) reduce activity by >50% .
Table 1 : SAR of select derivatives
| Substituent (R) | IC₅₀ (PIM-1, µM) | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|
| N-Benzyl | 0.45 | -6.02 |
| N-Cyclohexyl | 0.78 | -5.34 |
| N-Isopropyl | 1.20 | -4.67 |
Q. What strategies resolve contradictions in reported bioactivity data across studies?
Answer:
- Assay standardization : Variability in IC₅₀ values may arise from differences in cell lines (e.g., HCT-116 vs. HeLa) or ATP concentrations in kinase assays. Use uniform protocols (e.g., 10 µM ATP for kinase screens) .
- Metabolic interference : Check for off-target effects via cytochrome P450 inhibition assays. The trifluoromethyl group may interact with CYP3A4, altering apparent potency .
Q. How does molecular docking elucidate the binding mechanism of this compound with bromodomains (e.g., BRD4)?
Answer:
- Docking workflow : Use PDB structures (e.g., 3BGQ) and software like AutoDock Vina. The triazolo-pyridazine core occupies the acetyl-lysine binding pocket, while the N-benzyl group engages in π-π stacking with TRP81 .
- Validation : Compare docking poses with co-crystal structures of analogs (e.g., compound 39 in ). Hydrogen bonding with ASP144 and hydrophobic interactions with ILE146 are critical for BRD4 inhibition.
Q. What synthetic routes improve pharmacokinetic properties (e.g., solubility, bioavailability)?
Answer:
- Prodrug design : Esterification of the amine group (e.g., ethyl ester derivatives) enhances membrane permeability. Hydrolysis in vivo regenerates the active compound .
- PEGylation : Introduce polyethylene glycol (PEG) chains via Mitsunobu reactions to increase aqueous solubility without compromising target binding .
Methodological Considerations
Q. How should crystallography data inform the design of analogs with higher selectivity?
Answer:
- Crystal structure analysis : Resolve X-ray structures (2.00 Å resolution) to identify key interactions. For example, the trifluoromethyl group in compound 32a forms halogen bonds with LEU92 in BRD4, guiding substitutions to avoid off-target binding .
- Fragment replacement : Replace the benzyl group with indole or pyrrolo-pyridine moieties to exploit secondary binding pockets, as seen in PD-1/PD-L1 inhibitors .
Q. What computational tools predict metabolic pathways and toxicity risks?
Answer:
- Software : Use ADMET Predictor™ or SwissADME to simulate Phase I/II metabolism. The compound is prone to N-debenzylation (major pathway) and trifluoromethyl oxidation (minor pathway) .
- Toxicity flags : Screen for hERG inhibition (linked to cardiac toxicity) and Ames test positivity. Structural analogs show low hERG liability (IC₅₀ >30 µM) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
